2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that includes a nitrobenzodioxole moiety and a tetrahydrobenzo[a]phenanthridinone core
Preparation Methods
The synthesis of 2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves multiple steps. The synthetic route typically starts with the preparation of the nitrobenzodioxole intermediate, which is then coupled with other reagents to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents.
Scientific Research Applications
2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and tetrahydrobenzo[a]phenanthridinone analogs. What sets 2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. Similar compounds include:
- 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol
- Various benzodioxole derivatives .
Properties
Molecular Formula |
C26H22N2O5 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C26H22N2O5/c1-26(2)11-17-23-15-6-4-3-5-14(15)7-8-18(23)27-25(24(17)20(29)12-26)16-9-21-22(33-13-32-21)10-19(16)28(30)31/h3-10,25,27H,11-13H2,1-2H3 |
InChI Key |
CETRNPAQZPQUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC6=C(C=C5[N+](=O)[O-])OCO6)C(=O)C1)C |
Origin of Product |
United States |
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